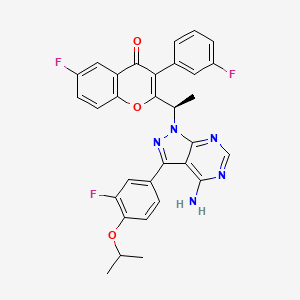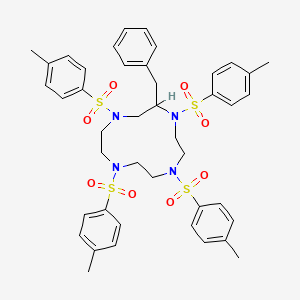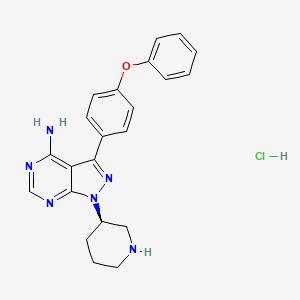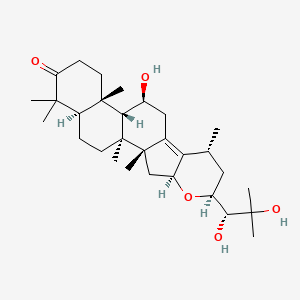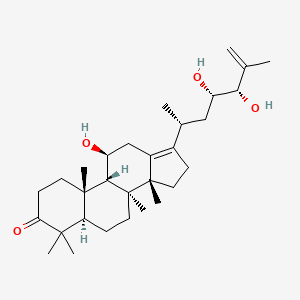
四氨合铂(II)氯化物水合物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetraammineplatinum(II) chloride hydrate is a coordination complex of platinum (II). It consists of a central platinum ion surrounded by four ammine (NH3) ligands and two chloride (Cl-) ions . It is commonly used as a precursor to synthesize other platinum catalysts .
Synthesis Analysis
Tetraammineplatinum(II) chloride hydrate is used as a source of platinum. It can be used to deposit a layer of Pt electrode on Nafion membranes . It can also be used as a coupling catalyst in the electron beam technology for the decomposition of volatile organic compounds . A laboratory scale methodology for the synthesis of tetraammineplatinum(II) chloride salt has been reported .Molecular Structure Analysis
The molecular formula of Tetraammineplatinum(II) chloride hydrate is Pt(NH3)4Cl2·xH2O . The molecular weight is 334.11 (anhydrous basis) .Chemical Reactions Analysis
Tetraammineplatinum(II) chloride hydrate acts as a noble metal catalyst which is primarily useful for homogeneous catalysis applications . It is used as a catalyst in hydrogenation, carbonylation, hydrosilylation, hydroformylation, chiral catalysis reactions and ruthenium dyes .Physical And Chemical Properties Analysis
The physical and chemical properties of Tetraammineplatinum(II) chloride hydrate include a molecular weight of 334.11 (anhydrous basis) and a degree of hydration of ≤1 . The compound is suitable for use as a platinum core catalyst .科学研究应用
Source of Platinum
Tetraammineplatinum(II) chloride hydrate can be used as a source of platinum . Platinum is a precious metal with several applications in various fields such as jewelry, automotive, and electronics due to its high resistance to corrosion and excellent catalytic properties.
Electrode Deposition
This compound can be used to deposit a layer of Pt electrode on Nafion membranes . Nafion is a sulfonated tetrafluoroethylene based fluoropolymer-copolymer discovered in the late 1960s by Walther Grot of DuPont. It is widely used in applications requiring excellent chemical resistance, and it is one of the most common materials of choice for proton exchange membranes in fuel cells.
Catalyst in Electron Beam Technology
Tetraammineplatinum(II) chloride hydrate can be used as a coupling catalyst in the electron beam technology for the decomposition of volatile organic compounds . Volatile organic compounds (VOCs) are organic chemicals that have a high vapor pressure at ordinary room temperature. Their high vapor pressure results from a low boiling point, which causes large numbers of molecules to evaporate or sublimate from the liquid or solid form of the compound and enter the surrounding air.
Synthesis of Cisplatin
It is employed in the synthesis of cisplatin . Cisplatin is a chemotherapy medication used to treat various types of cancers, including testicular, ovarian, bladder, cervical, and lung cancer. It is given by injection into a vein.
Preparation of Carbon-Carbon Materials with Metal/Metal Oxide Nanoparticles
This compound is useful in the preparation of carbon-carbon materials with metal/metal oxide nanoparticles . These materials have applications in various fields such as energy storage, catalysis, and environmental remediation.
Proteomics Research
Tetraammineplatinum(II) chloride hydrate is useful for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is often used in conjunction with genomics (the study of the genome of an organism) and is useful in understanding diseases and developing new therapies.
安全和危害
Tetraammineplatinum(II) chloride hydrate is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may be corrosive to metals, cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .
属性
IUPAC Name |
azane;dichloroplatinum;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.4H3N.H2O.Pt/h2*1H;4*1H3;1H2;/q;;;;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBDNMCYHWRSOH-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.O.Cl[Pt]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H14N4OPt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraammineplatinum(II) chloride hydrate | |
CAS RN |
108374-32-9, 13933-33-0 |
Source


|
| Record name | Tetraammineplatinum(II) chloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Platinum(2+), tetraammine-, chloride (1:2), (SP-4-1)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the role of Tetraammineplatinum(II) chloride hydrate in the fabrication of Platinum/carbon black (Pt/CB) powder coatings?
A1: Tetraammineplatinum(II) chloride hydrate serves as the precursor material for platinum in the synthesis of Pt/CB powder. [] The compound, along with carbon black and ethyl cellulose, undergoes an ultrasonic treatment process. The drying temperature and the loading of Tetraammineplatinum(II) chloride hydrate are crucial factors influencing the characteristics of the final Pt/CB product. []
Q2: How does the characterization of the synthesized Pt/CB powder relate to its potential applications?
A2: The study utilizes various techniques such as XRD, SEM, EDX, XRF, and TEM to analyze the synthesized Pt/CB powder. [] These analyses provide insights into the chemical composition and microstructure of the Pt/CB powder, which are essential for understanding its electrical conductivity properties. This information is crucial for applications like coating fluorine-doped tin oxide (FTO) conductive glasses, ultimately impacting their performance in various electrochemical applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

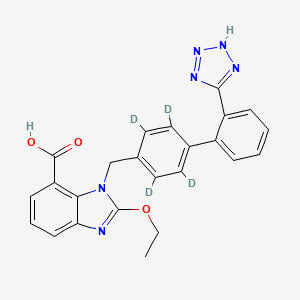

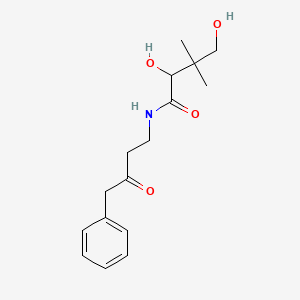
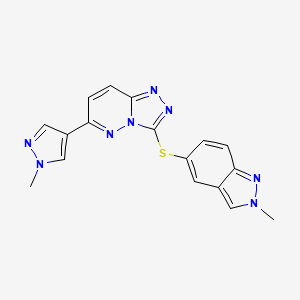
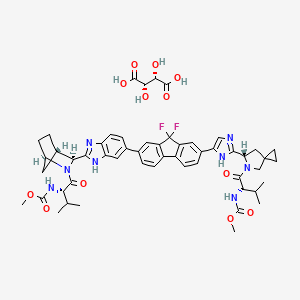

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B1139174.png)
